molecular formula C17H22N2 B12575372 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- CAS No. 185855-94-1

1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-

Katalognummer: B12575372
CAS-Nummer: 185855-94-1
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: PUNGLNZAOUMPCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is a chemical compound with the molecular formula C17H22N2 It is a derivative of pentanamine and quinoline, featuring a propenyl group attached to the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- typically involves the reaction of 1-pentanamine with a quinoline derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Common synthetic routes include:

    Alkylation Reactions: Using alkyl halides to introduce the propenyl group.

    Condensation Reactions: Combining 1-pentanamine with quinoline derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Pentanamine: A simpler amine without the quinoline and propenyl groups.

    Quinoline: A heterocyclic aromatic organic compound with various derivatives.

    N-Allylquinolines: Compounds with similar structures but different substituents.

Uniqueness

1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is unique due to its combination of a pentanamine backbone with a quinoline ring and a propenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

185855-94-1

Molekularformel

C17H22N2

Molekulargewicht

254.37 g/mol

IUPAC-Name

N-pentyl-1-prop-2-enylquinolin-4-imine

InChI

InChI=1S/C17H22N2/c1-3-5-8-12-18-16-11-14-19(13-4-2)17-10-7-6-9-15(16)17/h4,6-7,9-11,14H,2-3,5,8,12-13H2,1H3

InChI-Schlüssel

PUNGLNZAOUMPCP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.